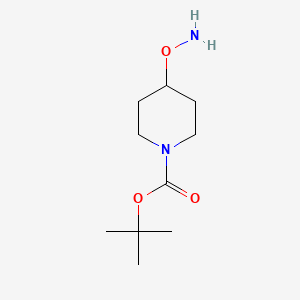
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate
概述
描述
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. While the specific compound is not directly mentioned in the provided papers, the related tert-butyl piperidine-1-carboxylate derivatives are frequently used in the synthesis of pharmaceuticals, including anticancer drugs and potential treatments for depression and cerebral ischemia .
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, was synthesized through a four-step process starting from commercially available piperidin-4-ylmethanol with a high total yield of 71.4% . Similarly, tert-butyl 4-oxopiperidine-1-carboxylate was used as a starting material for the synthesis of Schiff base compounds, which were then characterized using various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives is characterized using techniques such as ESI-MS, 1H NMR, 13C NMR, and X-ray crystallography. For instance, the crystal and molecular structure of a Schiff base compound derived from tert-butyl 4-oxopiperidine-1-carboxylate was determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . Density functional theory (DFT) calculations are also employed to determine the optimal molecular structure and to study the molecular electrostatic potential and frontier molecular orbitals .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives undergo various chemical reactions to form new compounds. For example, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi followed by alkylation with different bromoalkenes yielded tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . These reactions are crucial for the preparation of diverse piperidine derivatives that can be further modified to produce targeted pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are elucidated through spectroscopic methods and DFT analyses. These studies reveal information about the stability, reactivity, and potential biological activity of the compounds. For instance, the Schiff base compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate showed varying degrees of intramolecular hydrogen bonding, which can influence their chemical properties .
科学研究应用
-
Synthesis of Biologically Active Compounds
- Field : Organic Chemistry
- Application : This compound is used as an intermediate in the synthesis of biologically active compounds such as crizotinib .
- Method : The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results : The synthesis results in the formation of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate .
-
Manufacture of Fentanyl Derivatives
- Field : Pharmaceutical Chemistry
- Application : This compound is used as an intermediate in the manufacture of fentanyl and various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcome is the production of various fentanyl derivatives .
- Protein Degrader Building Blocks
- Field : Biochemistry
- Application : This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcome is the development of bifunctional protein degraders .
安全和危害
属性
IUPAC Name |
tert-butyl 4-aminooxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)14-9(13)12-6-4-8(15-11)5-7-12/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTOYSDJBBDOSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646808 | |
| Record name | tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate | |
CAS RN |
867034-25-1 | |
| Record name | tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

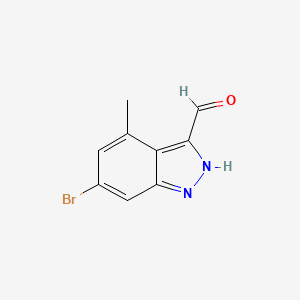
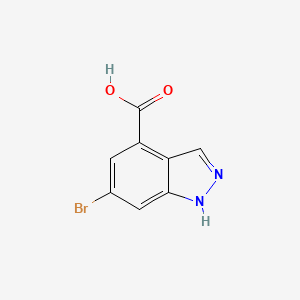


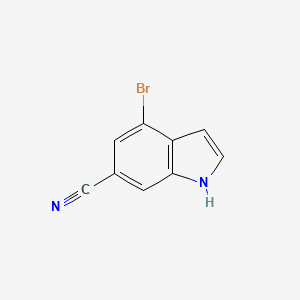
![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)

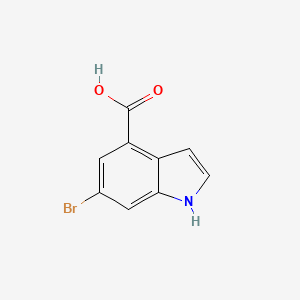
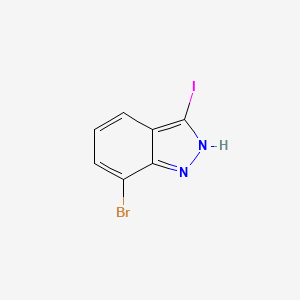
![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)
![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)
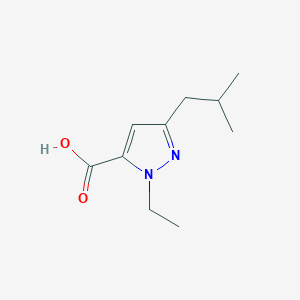

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)